N-benzyl-3-nitrobenzamide
Description
Contextualization within Nitrobenzamide Derivatives
N-benzyl-3-nitrobenzamide belongs to the broader class of nitrobenzamide derivatives. These compounds are characterized by a benzamide (B126) framework—a benzene (B151609) ring attached to an amide functional group (-CONH₂)—which is further substituted with one or more nitro groups (-NO₂). The position of the nitro group on the benzene ring (ortho, meta, or para) significantly influences the molecule's electronic properties, chemical reactivity, and biological activity.
The nitro group is a strong electron-withdrawing group, which can affect the properties of the entire molecule. ontosight.ai The benzamide moiety itself is a common feature in many biologically active compounds and pharmaceuticals. ontosight.aiontosight.aiontosight.ai The combination of the nitro group and the benzamide core in nitrobenzamide derivatives leads to a wide range of chemical and pharmacological properties, making them a rich field for scientific exploration. ontosight.aievitachem.comtandfonline.com The specific placement of the nitro group at the 3-position in this compound, along with the N-benzyl substituent, defines its unique identity and reactivity compared to other isomers like N-benzyl-4-nitrobenzamide. smolecule.com
Significance as a Research Compound
The significance of this compound in research stems from its role as a versatile chemical intermediate and a scaffold for the synthesis of more complex molecules. Its functional groups—the amide, the nitro group, and the aromatic rings—provide multiple sites for chemical modification.
Key aspects of its significance include:
Synthetic Building Block: It serves as a starting material or intermediate in multi-step organic syntheses. The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceutical compounds.
Probe for Reaction Mechanisms: It can be used as a model substrate to study various chemical reactions and mechanisms, such as transamidation. rsc.org
Foundation for Derivative Libraries: The core structure can be systematically modified to create libraries of related compounds for screening in drug discovery and materials science.
The following table summarizes some of the key chemical properties of this compound and related compounds.
| Property | Value/Description | Source(s) |
| IUPAC Name | This compound | lookchem.com |
| Molecular Formula | C₁₄H₁₂N₂O₃ | nih.gov |
| Molecular Weight | 256.26 g/mol | nih.gov |
| Appearance | Typically a solid | rsc.org |
| Key Functional Groups | Amide, Nitro Group, Benzyl (B1604629) Group | evitachem.com |
Overview of Key Research Areas
Research involving this compound and its derivatives spans several scientific disciplines, primarily focusing on medicinal chemistry and materials science.
Medicinal Chemistry: Nitrobenzamide derivatives are widely investigated for their potential pharmacological activities. tandfonline.comontosight.ainih.gov Research has explored their utility as:
Anti-inflammatory agents: Some nitrobenzamides have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. tandfonline.comresearchgate.net
Antimicrobial agents: The nitroaromatic structure is a feature in some antimicrobial compounds, and various nitrobenzamide derivatives have been synthesized and tested for antibacterial and antifungal activity. ontosight.aievitachem.comresearchgate.netijpbs.comresearchgate.net
Anticancer agents: The benzamide class of compounds has been explored for potential anticancer properties, acting through various mechanisms. ontosight.aiontosight.aiontosight.ai
Materials Science: The electronic properties conferred by the nitro group make some derivatives interesting for applications in materials science. For instance, related nitrobenzamides have been studied for their charge-transfer interactions, which are relevant for optoelectronic applications.
Organic Synthesis and Catalysis: The compound is used in the development and optimization of new synthetic methods. For example, it has been used as a substrate in studies on copper-catalyzed amidation reactions. amazonaws.com
The table below highlights some research findings for nitrobenzamide derivatives in the context of medicinal chemistry.
| Research Area | Finding | Compound Class | Source(s) |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in macrophages. | Nitro-substituted benzamides | tandfonline.comresearchgate.net |
| Anti-inflammatory | Suppression of pro-inflammatory cytokines like IL-1β and TNF-α. | Nitro-substituted benzamides | researchgate.net |
| Antimicrobial | Some derivatives show potent activity against various bacterial strains. | 4-Nitrobenzamide derivatives | researchgate.netijpbs.com |
| Anticancer | Certain benzamides have been investigated for inhibiting cell proliferation and inducing apoptosis. | Benzamide derivatives | ontosight.aiontosight.ai |
| Xanthine (B1682287) Oxidase Inhibition | Some 4-(isopentyloxy)-3-nitrobenzamide derivatives show potent inhibition of xanthine oxidase, an enzyme implicated in hyperuricemia. | 4-(isopentyloxy)-3-nitrobenzamide derivatives | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVAPEULJLQLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324040 | |
| Record name | N-benzyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-68-8 | |
| Record name | NSC405530 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-Benzyl-3-Nitrobenzamide
The construction of the amide linkage in this compound relies on well-established chemical principles. The two primary strategies employed are the acylation of benzylamine (B48309) using a reactive derivative of 3-nitrobenzoic acid, most commonly the acyl chloride, and the direct condensation of 3-nitrobenzoic acid with benzylamine, often facilitated by a coupling agent or catalyst.
A robust and widely utilized method for synthesizing this compound involves a two-step process. The first step is the conversion of 3-nitrobenzoic acid to its more reactive acyl chloride derivative, 3-nitrobenzoyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. diva-portal.org The reaction to form the acid chloride is often performed under reflux conditions, and excess thionyl chloride can be removed by distillation.
The resulting 3-nitrobenzoyl chloride is then reacted with benzylamine in the presence of a base to yield this compound. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This method is known for its efficiency and applicability to a wide range of amines.
A typical procedure involves dissolving the 3-nitrobenzoyl chloride in a suitable solvent, such as dichloromethane (B109758) or toluene (B28343), and then adding benzylamine and the base, often at a controlled temperature to manage the exothermic nature of the reaction. google.com
Direct coupling reactions offer a more streamlined approach to the synthesis of this compound by avoiding the isolation of the acyl chloride intermediate. These methods rely on the use of coupling agents or catalysts that activate the carboxylic acid group of 3-nitrobenzoic acid in situ, facilitating nucleophilic attack by benzylamine.
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium-based reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). For instance, 3-nitrobenzoic acid can be coupled with amines in the presence of HBTU.
Alternative catalytic systems have also been developed. For example, triphenylphosphine (B44618) in combination with a halogen source like carbon tetrachloride (CCl₄) or N-chlorophthalimide can facilitate the amidation. nih.govru.nl One study demonstrated the amidation of 4-nitrobenzoic acid with benzylamine using a catalytic amount of triphenylphosphine, where the phosphine (B1218219) oxide byproduct is reduced in situ. ru.nl Another approach employs titanium(IV) fluoride (B91410) (TiF₄) as a catalyst for the direct amidation of benzoic acids with benzylamine in refluxing toluene. rsc.org Boric acid has also been identified as a green and effective catalyst for the direct amidation of carboxylic acids and amines. oup.com
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimization studies have focused on variables such as temperature, solvent, and stoichiometry to enhance the process.
Temperature: Temperature control is a critical factor in the synthesis of this compound. In the acyl chloride-mediated method, maintaining a low temperature (e.g., 0–5 °C) during the addition of the amine to the acyl chloride can help to minimize side reactions. For direct coupling reactions, the optimal temperature can vary significantly depending on the catalytic system. For instance, some direct amidation reactions are carried out at elevated temperatures, such as in refluxing toluene. rsc.org
Solvents: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are known to enhance the reactivity in acyl chloride-based amidations. Other commonly used solvents include dichloromethane, toluene, and acetonitrile. google.comnih.govnih.gov In some cases, solvent-free conditions have been shown to be highly effective, leading to increased yields and significantly reduced reaction times. For a similar reaction involving 3-bromo-5-nitrobenzoic acid, a solvent-free approach gave a 94% yield in 2 hours, compared to much lower yields and longer reaction times in solvents like toluene (58% yield, 20 hours) and DMF (31% yield, 18 hours). researchgate.net
Stoichiometry: The molar ratio of the reactants and reagents is another key parameter. In acyl chloride-mediated reactions, a slight excess of the amine or the use of a stoichiometric amount of a base is common practice. For direct coupling reactions, the stoichiometry of the coupling agent or catalyst is crucial. For example, in a triphenylphosphine/CCl₄ catalyzed reaction between 4-nitrobenzoic acid and benzylamine, using stoichiometric amounts of the reagents led to a near-quantitative conversion, while catalytic amounts of triphenylphosphine resulted in a much lower yield. ru.nl
High yields of related benzamides have been reported under optimized conditions. For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide via an acyl chloride route reported a total yield of up to 97.5%. google.com For direct coupling reactions, the choice of catalyst and conditions is paramount for achieving high yields. A study on titanium tetrafluoride-catalyzed amidation of benzoic acid with benzylamine reported a 96% yield. rsc.org
The tables below summarize data from studies on the synthesis of this compound and closely related analogues, illustrating the impact of different synthetic strategies and conditions on the reaction outcome.
Table 1: Acyl Chloride-Mediated Synthesis of Benzamides
| Starting Acid | Amine | Chlorinating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Nitrobenzoic Acid | n-Butylamine | Thionyl chloride | DMF | 0-5°C (amidation step) | - | |
| 4-Chloro-3-nitrobenzoic acid | Methylamine | Thionyl chloride | Dichloromethane | Room Temperature, 0.5h | 97.5% (total) | google.com |
| 3-Bromo-5-nitrobenzoic acid | Various amines | Thionyl chloride | None (Solvent-free) | Room Temperature, 2h | 94% | researchgate.net |
| 3-Nitrobenzoic Acid | General amines | Thionyl chloride | Toluene | Reflux, then 80°C, 2h | 100% (for an intermediate) |
Table 2: Direct Coupling Reactions for Benzamide (B126) Synthesis
| Carboxylic Acid | Amine | Coupling System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzoic Acid | Benzylamine | PPh₃/N-chlorophthalimide | Toluene | Room Temperature | 42% | nih.gov |
| Benzoic Acid | Benzylamine | TiF₄ (10 mol%) | Toluene | Reflux | 96% | rsc.org |
| 4-Nitrobenzoic Acid | Benzylamine | PPh₃ (cat.)/(EtO)₂MeSiH | Toluene | 110°C | 84% (conversion) | ru.nl |
| 3-Nitrobenzoic Acid | Amines | HBTU | - | - | - |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The synthesis of this compound, traditionally reliant on potentially harmful solvents and reagents, is an area ripe for the application of these principles.
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks.
Solvent-Free Conditions: The direct reaction of 3-nitrobenzoic acid with benzylamine without a solvent is a viable green alternative. Such "neat" or solvent-free reactions reduce waste and simplify product purification. researchgate.net The process can be facilitated by simply heating the reactants together. researchgate.net For instance, a general solvent-free method for amide synthesis involves the trituration (grinding) of a carboxylic acid and urea (B33335), followed by direct heating, which can rapidly produce amides in good yields. researchgate.net Microwave irradiation offers a significant enhancement to this approach, often accelerating reaction times from hours to minutes and increasing yields under solvent-free conditions. rsc.org One study detailed a microwave-assisted, catalyst-free transamidation that produced this compound in 92% yield. rsc.org
Aqueous Conditions: While challenging due to the typically low water solubility of reactants, amide synthesis in water is a highly desirable green goal. Catalytic methods are often employed to facilitate these reactions, overcoming the hurdles of solubility and reaction equilibrium.
Catalysts are crucial to green chemistry as they increase reaction efficiency and reduce the need for harsh conditions or stoichiometric reagents that generate significant waste. The synthesis of this compound can be achieved by the catalytic coupling of 3-nitrobenzoic acid and benzylamine.
While traditional coupling agents like carbodiimides are effective, they produce urea byproducts. Greener catalytic methods focus on direct amidation. Zirconium-based metal-organic frameworks (MOFs) have been shown to catalyze the condensation of benzoic acid and benzylamine by activating the carboxylic acid. researchgate.net Other systems, such as using chlorodiphenylphosphine, imidazole, and molecular iodine, can also efficiently produce amides, with the advantage that the phosphorus byproduct is easily removed with a simple aqueous wash, avoiding complex chromatography. researchgate.net Another approach involves activating the carboxylic acid (3-nitrobenzoic acid) by converting it to a more reactive acyl chloride, for example with thionyl chloride, which then readily reacts with benzylamine to form the amide bond.
Enzymes are highly selective and efficient biocatalysts that operate under mild, typically aqueous, conditions, making them ideal for green synthesis. Lipases, a class of enzymes that normally break down fats, can be used to form amide bonds in environments with low water content.
The enzymatic synthesis of this compound can be achieved through the reaction of an ester of 3-nitrobenzoic acid with benzylamine, catalyzed by a lipase (B570770). Candida antarctica lipase B (CAL-B) is a particularly effective and widely used enzyme for such transformations due to its stability and broad substrate acceptance. ncl.res.incsic.es The enzyme is often immobilized on a solid support, which allows for easy recovery and reuse, further enhancing the green credentials of the process. semanticscholar.org This method offers high selectivity and avoids the hazardous reagents and byproducts associated with many traditional chemical methods. rsc.org
Reactivity and Derivatization Strategies
The structure of this compound offers multiple points for chemical modification, enabling the creation of a diverse library of related compounds. The nitro group is a particularly versatile functional handle for derivatization.
The reduction of the nitro group is one of the most important transformations for aromatic nitro compounds, providing a gateway to various other functionalities. wikipedia.org
The most common and significant reduction of the nitro group on this compound leads to the formation of its corresponding amino derivative, N-benzyl-3-aminobenzamide. This amine is a valuable building block for synthesizing more complex molecules. The general preparation of 3-aminobenzamide (B1265367) from 3-nitrobenzamide (B147352) is achieved through catalytic hydrogenation. wikipedia.org A variety of methods, ranging from catalytic hydrogenation to the use of dissolving metals, can accomplish this transformation. masterorganicchemistry.comnumberanalytics.com
Below is a table summarizing common laboratory methods for the reduction of aromatic nitro groups to amines, which are applicable to the conversion of this compound.
| Method | Reagents & Catalyst | Typical Solvent | General Conditions | Key Features |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Room temperature to moderate heat, 1-5 bar H₂ pressure | Highly efficient and clean; catalyst is easily filtered off. It is often the method of choice. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel | Ethanol | Room temperature to moderate heat, H₂ pressure | Effective alternative to Pd/C, especially if dehalogenation is a concern for other parts of the molecule. commonorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O), Pd/C or Fe catalyst | Ethanol | Reflux | Avoids the need for pressurized hydrogen gas, but hydrazine is toxic. wikipedia.orggoogle.com |
| Metal/Acid Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) or Acetic Acid | Ethanol/Water | Reflux | A classic, cost-effective method widely used in industry, though workup to remove iron salts can be extensive. masterorganicchemistry.comgoogle.com |
| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Reflux | A mild method that is tolerant of many other functional groups, but uses a stoichiometric amount of the tin reagent. wikipedia.orgcommonorganicchemistry.com |
| Metal/Acid Reduction | Zinc (Zn) powder, Acetic Acid or Ammonium (B1175870) Chloride | Ethanol/Water | Reflux | Provides a mild reduction, similar in utility to iron and tin methods. wikipedia.orgmasterorganicchemistry.com |
This table presents generalized conditions for the reduction of aromatic nitro compounds. Specific reaction parameters for this compound may require optimization.
The resulting amino group in N-benzyl-3-aminobenzamide is a versatile functional group that can undergo numerous subsequent reactions, such as acylation, alkylation, or diazotization, allowing for extensive further derivatization.
Reduction Reactions of the Nitro Group
Investigation of Reducing Agents and Conditions
The reduction of the nitro group on the this compound ring is a key transformation, yielding N-benzyl-3-aminobenzamide. This conversion is crucial as the resulting amino group fundamentally alters the electronic properties of the molecule and serves as a precursor for further functionalization. Research has explored various reducing agents and conditions to achieve this transformation efficiently.
Common methodologies include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often employs transition metal catalysts like palladium on carbon (Pd/C) with a hydrogen source. google.comkoreascience.kr Chemical reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or hydrazine hydrate with a catalyst have also been proven effective for converting aromatic nitro compounds to anilines. google.comnih.gov The choice of reagent can influence selectivity and yield, particularly in molecules with multiple reducible functional groups. For instance, sodium borohydride (B1222165) is a common reducing agent, but its effectiveness can be limited under certain conditions and may lead to hydrolysis of ester derivatives if present. unimi.it
The mechanism of nitro group reduction is complex, proceeding through intermediates like nitroso and hydroxylamine (B1172632) species. unimi.it The direct pathway involves the reduction to nitroso, then to hydroxylamine, and finally to the amine. unimi.it An alternative condensation pathway can also occur, leading to azoxy and azo intermediates before forming the final aniline (B41778) product. unimi.it
Below is a table summarizing various reducing agents used for the transformation of aromatic nitro compounds, which are applicable to this compound.
Table 1: Comparative Analysis of Reducing Agents for Aromatic Nitro Group Reduction
| Reducing Agent | Catalyst/Conditions | Typical Products | Key Observations |
|---|---|---|---|
| Hydrazine (N₂H₄) | Iron(III) oxide hydroxide (B78521) | 3-Aminobenzamide derivatives | Effective for producing aminobenzamides from nitrobenzamides. google.com |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Anilines | A standard method for chemoselective reduction of nitro groups, yielding anilines in almost quantitative yield. nih.gov |
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Amines | A common catalytic hydrogenation method; can also lead to debenzylation under certain conditions. google.comnih.gov |
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the electronic effects of the existing substituents: the meta-directing nitro group and the ortho, para-directing N-benzylamido group.
In electrophilic aromatic substitution (EAS), the reactivity and orientation of an incoming electrophile are governed by the substituents already on the ring. uci.edu The N-benzylamido group is generally considered an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. Conversely, the nitro group is a powerful deactivating, meta-director because of its strong electron-withdrawing nature through both inductive and resonance effects. masterorganicchemistry.comyoutube.com
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, facilitated by the presence of the strongly electron-withdrawing nitro group. byjus.com This group activates the aromatic ring towards attack by nucleophiles, especially at the ortho and para positions. byjus.comlibretexts.org For a substitution to occur, a suitable leaving group must be present at one of these activated positions.
In the case of this compound itself, there is no inherent leaving group on the ring. However, if a derivative such as N-benzyl-4-chloro-3-nitrobenzamide were used, the chlorine atom at the ortho position to the nitro group would be highly activated for displacement by a nucleophile. chemicalbook.comgoogle.com The mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. libretexts.org The stability of this intermediate is key to the reaction's feasibility. libretexts.org
Transformations of the Amide Linkage
The amide bond in this compound can undergo several important transformations, including hydrolysis and debenzylation, which break down the molecule into its constituent parts or remove the benzyl (B1604629) protecting group.
Amide hydrolysis involves the cleavage of the C-N bond to yield a carboxylic acid and an amine. For this compound, hydrolysis would produce 3-nitrobenzoic acid and benzylamine. This reaction is typically carried out under acidic or basic conditions with heating. evitachem.comevitachem.com Under basic conditions, a nucleophile such as hydroxide attacks the carbonyl carbon, leading to the eventual departure of the benzylamine anion, which is subsequently protonated. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Stability studies on similar compounds indicate a general resistance to hydrolysis under neutral conditions. vulcanchem.com
Debenzylation is the removal of the benzyl group from the amide nitrogen. This is a common strategy in organic synthesis where the benzyl group is used as a protecting group for an amine. Catalytic transfer hydrogenation is a mild and effective method for N-debenzylation. mdma.ch This technique uses a hydrogen donor, such as ammonium formate (B1220265) or formic acid, in the presence of a palladium on carbon (Pd/C) catalyst. mdma.ch The reaction is often rapid, proceeding to completion in minutes under reflux conditions. mdma.ch
Another approach involves the use of Lewis acids. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters, and similar chemistry can be applied to N-benzyl amides under specific conditions. dal.ca Trifluoroacetic acid (TFA) has also been reported as an effective reagent for the deprotection of certain N-benzylamides, proceeding through the protonation of the amide nitrogen. clockss.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-benzyl-3-aminobenzamide |
| 3-nitrobenzoic acid |
| Benzylamine |
| N-benzyl-4-chloro-3-nitrobenzamide |
| Tin(II) chloride |
| Hydrazine |
| Palladium on carbon |
| Ammonium formate |
| Tin(IV) chloride |
An exploration of the chemical reactivity of this compound reveals a versatile scaffold amenable to various transformations. The presence of three key functional moieties—the nitro group, the amide linkage, and two phenyl rings—provides multiple sites for chemical modification and functionalization. These reactions allow for the synthesis of a diverse range of derivatives, enabling the systematic exploration of structure-activity relationships in various research contexts. Key transformations include the reduction of the nitro group, hydrolysis of the amide bond, and substitution reactions on the aromatic rings.
4 Other Chemical Modifications and Functionalization
The structure of this compound allows for a variety of chemical modifications beyond simple synthesis, primarily by targeting its key functional groups. These transformations are crucial for creating derivatives with altered electronic properties, solubility, and potential biological interactions. The most significant modifications include the reduction of the nitro group and the hydrolysis of the amide bond.
Reduction of the Nitro Group
A primary pathway for the functionalization of this compound is the reduction of its nitro group (–NO₂) to an amino group (–NH₂). This transformation yields N-benzyl-3-aminobenzamide , a key derivative where the electron-withdrawing nature of the nitro substituent is replaced by the electron-donating amino group, significantly altering the molecule's chemical properties. This conversion is a standard procedure in organic synthesis and can be accomplished using various reducing agents.
Common methods applicable to nitroarenes include catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., iron or zinc with hydrochloric acid). evitachem.com Another effective reagent mentioned for the reduction of related nitrobenzamides is hydrazine hydrate, often in the presence of a catalyst. google.comgoogle.com
| Reagent System | Description | Product |
|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on carbon. A common and clean method. | N-benzyl-3-aminobenzamide |
| Fe/HCl or Zn/HCl | Reduction using a metal (Iron or Zinc) in an acidic medium. | N-benzyl-3-aminobenzamide |
| Hydrazine Hydrate (N₂H₄·H₂O) | Used with a catalyst (e.g., Ferric hydroxide), this method is effective for reducing nitro groups. google.com | N-benzyl-3-aminobenzamide |
Hydrolysis of the Amide Bond
The amide linkage in this compound can be cleaved through hydrolysis. This reaction, which can be catalyzed by either acid or base, breaks the bond between the carbonyl carbon and the nitrogen atom. evitachem.com Acid- or base-catalyzed hydrolysis of this compound results in the formation of 3-nitrobenzoic acid and benzylamine . evitachem.com This reactivity is a characteristic chemical property of amides.
| Reaction Condition | Products |
|---|---|
| Acidic (e.g., H₂SO₄, HCl) | 3-nitrobenzoic acid and Benzylamine |
| Basic (e.g., NaOH, KOH) |
Aromatic Substitution Reactions
The electronic nature of the rings in this compound dictates their susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) : The benzene ring derived from 3-nitrobenzoic acid is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This property makes the ring susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group (such as a halogen) is present at the ortho or para positions relative to the nitro group. pressbooks.pubmasterorganicchemistry.com For instance, in related compounds like 4-iodo-3-nitrobenzamide, the iodo group is activated for nucleophilic substitution. google.com While this compound itself lacks a leaving group, its halogenated derivatives would be prime candidates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles to further functionalize the molecule.
Electrophilic Aromatic Substitution : Conversely, the nitro-substituted ring is strongly deactivated towards electrophilic aromatic substitution. sinica.edu.tw However, the second aromatic ring (the benzyl group) is not deactivated and could potentially undergo electrophilic substitution, such as nitration or halogenation, although such modifications are less commonly reported in the context of this specific scaffold.
Advanced Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) Analysis for Structural Assignments
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For N-benzyl-3-nitrobenzamide, the spectrum is anticipated to show several key signals corresponding to the amide proton, the benzylic methylene protons, and the aromatic protons of the two distinct phenyl rings.
The amide proton (N-H) is expected to appear as a broad singlet or a triplet, with its chemical shift influenced by solvent and concentration, typically in the range of 8.5-9.5 ppm. The two protons of the benzylic methylene group (-CH₂-) are chemically equivalent and are adjacent to the N-H proton, which would likely split their signal into a doublet. This doublet is expected in the 4.5-4.7 ppm region.
The aromatic region (7.2-8.8 ppm) will be complex, containing signals from the five protons of the benzyl (B1604629) group's phenyl ring and the four protons of the 3-nitrophenyl ring. The protons on the unsubstituted benzyl ring would likely appear as a multiplet between 7.2 and 7.4 ppm. The protons on the 3-nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the nitro group, with distinct splitting patterns (doublets, triplets, or multiplets) reflecting their coupling with adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data and Structural Assignments for this compound (Note: This table is illustrative, based on typical chemical shifts for similar structures, as specific experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~ 8.7 | t | 1H | H-2 (Nitrophenyl) |
| ~ 8.4 | d | 1H | H-4 (Nitrophenyl) |
| ~ 8.2 | d | 1H | H-6 (Nitrophenyl) |
| ~ 7.6 | t | 1H | H-5 (Nitrophenyl) |
| ~ 7.4 - 7.2 | m | 5H | Benzyl Aromatic Protons |
| ~ 6.5 | t | 1H | N-H (Amide) |
| ~ 4.6 | d | 2H | -CH₂- (Benzylic) |
Carbon-13 NMR (¹³C NMR) Studies for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). The ¹³C NMR spectrum of this compound is expected to show 14 distinct signals, corresponding to each carbon atom in the molecule, assuming no accidental overlap.
Key predicted signals include the amide carbonyl carbon (C=O) at approximately 165-167 ppm. The carbon atom attached to the nitro group (C-NO₂) would be found around 148 ppm. The remaining aromatic carbons would resonate in the 120-140 ppm range. The aliphatic benzylic carbon (-CH₂) is anticipated to appear significantly upfield, around 44-48 ppm.
Table 2: Predicted ¹³C NMR Resonances and Assignments for this compound (Note: This table is illustrative, based on typical chemical shifts for similar structures, as specific experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 166 | C=O (Amide) |
| ~ 148 | C-3 (C-NO₂) |
| ~ 138 | Quaternary Benzyl Carbon |
| ~ 135 | Quaternary Nitrophenyl Carbon |
| ~ 130 - 122 | Aromatic CH Carbons |
| ~ 45 | -CH₂- (Benzylic) |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Elucidation
Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. For this compound, an HMQC spectrum would show a cross-peak connecting the benzylic proton signal (~4.6 ppm) to the benzylic carbon signal (~45 ppm). It would similarly link each aromatic proton signal to its corresponding aromatic carbon signal, confirming the C-H framework.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH). This is vital for piecing together the molecular puzzle. Key expected HMBC correlations for this compound would include:
A correlation from the benzylic protons (-CH₂-) to the amide carbonyl carbon (C=O).
Correlations from the amide proton (N-H) to the benzylic carbon and the carbonyl carbon.
Correlations from the H-2 and H-6 protons of the nitrophenyl ring to the amide carbonyl carbon.
These correlations would definitively establish the connection between the benzyl group, the amide linkage, and the 3-nitrophenyl moiety.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₄H₁₂N₂O₃. The theoretical exact mass of the neutral molecule is 256.0848 g/mol . In HRMS, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion. The calculated exact mass for this ion allows for unambiguous confirmation of the chemical formula.
Table 3: Calculated Exact Mass for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₄H₁₃N₂O₃]⁺ | 257.0921 |
An experimental HRMS measurement yielding a value extremely close to the calculated m/z would serve as definitive proof of the compound's elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like this compound. It typically generates intact molecular ions with minimal fragmentation. In ESI-MS analysis, the compound is expected to be detected primarily as its protonated molecular ion, [M+H]⁺. Academic research has confirmed the use of ESI-MS in the characterization of this compound. The resulting spectrum would prominently feature a peak at an m/z value corresponding to the mass of the protonated molecule.
Table 4: Expected ESI-MS Data for this compound
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecular Ion | 257.1 |
| [M+Na]⁺ | Sodium Adduct | 279.1 |
The detection of the protonated molecular ion at m/z 257.1 would confirm the molecular weight of the compound. The presence of adducts, such as the sodium adduct [M+Na]⁺, is also common in ESI-MS and provides further corroboration of the molecular mass.
Predicted Collision Cross Section (CCS) for Structural Insights
The Collision Cross Section (CCS) is a key physicochemical property that reflects the size, shape, and charge distribution of an ion in the gas phase. It is increasingly used alongside mass-to-charge ratio to enhance confidence in chemical identification. For this compound, while direct experimental data is scarce, predictive models based on machine learning and theoretical calculations provide valuable structural information. shen-lab.orgarxiv.org
Predicted CCS values for a closely related isomer, N-benzyl-2-nitrobenzamide, calculated using the CCSbase prediction tool, offer insight into the expected values for various ion adducts of this compound. uni.lu These predictions are crucial for ion mobility-mass spectrometry (IM-MS) workflows, aiding in the differentiation of isomers and the identification of unknown compounds in complex mixtures. researchgate.netrsc.org
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 257.09206 | 155.4 |
| [M+Na]⁺ | 279.07400 | 160.4 |
| [M-H]⁻ | 255.07750 | 161.9 |
| [M+NH₄]⁺ | 274.11860 | 170.5 |
| [M+K]⁺ | 295.04794 | 153.2 |
| [M+H-H₂O]⁺ | 239.08204 | 151.9 |
Table 1. Predicted Collision Cross Section (CCS) values for various adducts of N-benzyl-2-nitrobenzamide, a structural isomer of this compound. Data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy Studies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, nitro, and aromatic functionalities.
Analysis of the related compound 3-nitrobenzamide (B147352) shows distinct peaks that can be extrapolated to this compound. nist.govchegg.com The amide group gives rise to a strong C=O stretching vibration (Amide I band) typically around 1680-1720 cm⁻¹. chegg.com The N-H stretching of the secondary amide is expected in the region of 3300-3550 cm⁻¹. The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1500-1590 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. muthayammal.in Additional peaks corresponding to the aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1400-1600 cm⁻¹) from both the benzyl and nitrobenzene rings will also be present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3550 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Amide (C=O) | Stretching (Amide I) | 1680 - 1720 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1590 |
| Aromatic (C=C) | Ring Stretching | 1400 - 1600 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| Amide (C-N) | Stretching | 1250 - 1380 |
Table 2. Predicted Infrared (IR) absorption frequencies for the key functional groups in this compound. nist.govchegg.commuthayammal.in
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy, detecting molecular vibrations that result in a change in polarizability. For this compound, Raman analysis is particularly useful for observing the vibrations of the non-polar bonds and symmetric vibrations of the aromatic rings.
Based on studies of related molecules like o-nitrobenzamide and 3-nitro benzyl chloride, the Raman spectrum is expected to prominently feature the symmetric stretching of the nitro group around 1350 cm⁻¹. muthayammal.injetir.org The aromatic ring breathing modes of both the benzyl and substituted phenyl rings would produce sharp, characteristic signals in the 1000-1600 cm⁻¹ range. The C=O stretching of the amide group, while strong in the IR, is typically weaker in the Raman spectrum. muthayammal.in
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic (C=C) | Ring Stretching | 1580 - 1610 |
| Nitro (NO₂) | Symmetric Stretching | 1345 - 1365 |
| Aromatic Ring | Breathing Mode | ~1000 |
| C-N | Stretching | 1180 - 1400 |
Table 3. Predicted Raman shifts for key vibrational modes in this compound. muthayammal.injetir.org
Electronic Spectroscopy Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The UV-Vis spectrum of this compound is dominated by the chromophores present: the nitroaromatic system and the benzamide (B126) system. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from lower energy ground states to higher energy excited states. shu.ac.uk
The spectrum is expected to exhibit two main types of transitions:
π → π* transitions : These are high-energy, high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings and the carbonyl group. These transitions are typically observed in the range of 200-300 nm. shu.ac.ukresearchgate.net
n → π* transitions : These are lower-energy, lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amide) to π* anti-bonding orbitals. These transitions often appear as a shoulder or a weak band at longer wavelengths, typically above 300 nm. researchgate.netyoutube.com
The nitro group, being a strong chromophore, significantly influences the spectrum, with its electronic transitions often overlapping with those of the benzene (B151609) ring. researchgate.net
| Transition Type | Associated Chromophore | Expected Wavelength (λₘₐₓ) | Relative Intensity |
|---|---|---|---|
| π → π | Aromatic Rings, C=O | ~250 - 300 nm | Strong |
| n → π | NO₂, C=O | ~300 - 350 nm | Weak |
Table 4. Expected electronic transitions for this compound in UV-Vis spectroscopy. uzh.chresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been published for this compound, a formal Hirshfeld surface analysis cannot be conducted.
Conformation and Bond Length/Angle Determination
The precise determination of bond lengths, bond angles, and torsional angles for this compound requires experimental data from techniques like X-ray crystallography. In the absence of such data, a definitive conformational analysis cannot be presented.
Based on the analysis of similar molecules, the conformation of this compound would be characterized by the relative orientations of the benzyl and 3-nitrobenzoyl moieties. The amide linkage is typically planar, but rotation can occur around the N-C(benzyl) and C(carbonyl)-C(aromatic) single bonds. The dihedral angles between the planes of the two aromatic rings would be a key conformational descriptor. The specific values for these parameters remain undetermined pending experimental investigation.
Below are tables of anticipated bond types for which precise data is not available.
Table 1: Selected Bond Lengths in this compound (Hypothetical)
| Bond | Expected Length (Å) |
|---|---|
| C=O | Data Not Available |
| N-H | Data Not Available |
| C-N (amide) | Data Not Available |
| N-O (nitro) | Data Not Available |
Table 2: Selected Bond Angles in this compound (Hypothetical)
| Angle | Expected Value (°) |
|---|---|
| O=C-N | Data Not Available |
| C-N-H | Data Not Available |
| C-N-C | Data Not Available |
Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to provide the empirical data necessary for a complete and accurate description of its solid-state structure.
Computational and Theoretical Analysis of this compound: A Search for In-Depth Studies
A comprehensive literature search for detailed computational and theoretical chemistry studies focusing specifically on the compound this compound has revealed a notable absence of dedicated research articles that align with the requested in-depth analysis. While the methodologies outlined—including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and molecular dynamics simulations—are standard and powerful tools for characterizing molecular properties, specific data sets and detailed findings for this compound are not publicly available in the form of scholarly publications.
Computational chemistry is a vital branch of modern chemical research that employs theoretical principles and computer simulations to predict and explain the behavior of molecules. Techniques like DFT are routinely used to determine the three-dimensional geometry and electronic structure of compounds. Subsequent analyses, such as NBO and HOMO-LUMO calculations, provide deeper insights into chemical bonding, charge distribution, and reactivity. MESP maps are instrumental in predicting how a molecule will interact with other chemical species, and molecular dynamics simulations can model the compound's behavior over time.
Despite the common application of these methods to a wide range of organic molecules, including various nitrobenzamide and benzyl derivatives, a specific focus on this compound with published, detailed results—such as optimized geometric parameters, predicted spectroscopic data, orbital energy levels, or reactivity indices—could not be located. The scientific community has explored related structures, but the unique electronic and steric arrangement of the nitro group at the meta position combined with the N-benzyl substituent in this particular molecule has not been the subject of a dedicated computational study available in the searched scientific literature.
Therefore, the generation of a thorough and scientifically accurate article with detailed research findings and data tables for each specified subsection on this compound is not possible at this time due to the lack of primary research data.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Dynamics Simulations
Conformational Analysis
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Computational methods are widely used to explore the conformational landscape of flexible molecules like N-benzyl-3-nitrobenzamide.
While a specific conformational analysis study for this compound is not extensively documented in the literature, studies on closely related N-benzyl benzamide (B126) scaffolds provide valuable insights. For instance, the flexibility of the N-benzyl group and the rotational barrier around the amide bond are key conformational features. The amide bond (C-N) typically exhibits a high rotational barrier due to its partial double bond character, leading to distinct cis and trans conformers. The trans conformation is generally more stable for secondary amides.
It is hypothesized that for this compound, low-energy conformations would feature a trans amide bond with the two aromatic rings adopting a non-coplanar arrangement to minimize steric clashes. The specific torsion angles would be influenced by a subtle interplay of van der Waals forces and potential weak intramolecular hydrogen bonds.
Ligand-Target Binding Mode Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of a compound and for designing more potent derivatives. While this compound has not been extensively studied against a wide range of targets, docking studies on related N-benzyl benzamide and nitrobenzamide derivatives have revealed potential binding modes in various enzymes.
For example, studies on N-benzyl benzamide derivatives as inhibitors of butyrylcholinesterase (BChE), a target in Alzheimer's disease, have shown that these molecules can fit into the active site gorge of the enzyme. acs.orgnih.gov The benzyl (B1604629) group often occupies a hydrophobic pocket, while the benzamide core can form hydrogen bonds with key amino acid residues. Similarly, docking studies of benzamide analogues as inhibitors of the bacterial cell division protein FtsZ have highlighted crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.gov
In the context of this compound, the nitro group introduces a strong electron-withdrawing and polar feature. Docking studies of other nitrobenzamide derivatives have shown that the nitro group can participate in electrostatic interactions or hydrogen bonding with the protein backbone or side chains. researchgate.net For instance, in a study of nitrobenzamide derivatives as anti-inflammatory agents, molecular docking analysis on inducible nitric oxide synthase (iNOS) revealed that the number and orientation of nitro groups influenced the binding efficiency. researchgate.net
A hypothetical binding mode for this compound in a target active site could involve the following interactions:
Hydrophobic interactions: The benzyl and nitrophenyl rings could engage in hydrophobic interactions with nonpolar residues.
Hydrogen bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Aromatic interactions: Pi-stacking interactions between the aromatic rings of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site.
Electrostatic interactions: The polar nitro group could interact with charged or polar residues in the active site.
Interaction Energetics
Docking scores, which are often expressed in energy units (e.g., kcal/mol), provide a qualitative estimate of the binding affinity. For instance, in a study of benzamide derivatives as Rho-associated kinase-1 (ROCK1) inhibitors, compounds with higher predicted activities also showed better docking scores. tandfonline.com Molecular dynamics (MD) simulations coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding free energies. nih.gov
Van der Waals interactions: These are generally favorable and arise from the close packing of the ligand in the binding site.
Electrostatic interactions: These include favorable interactions between opposite charges and unfavorable interactions between like charges. Hydrogen bonds are a major component of this term.
Desolvation penalty: When a ligand and the binding site come together, they must shed their surrounding water molecules, which is energetically unfavorable.
For this compound, the hydrophobic benzyl and nitrophenyl groups would likely contribute favorably to the van der Waals energy component upon binding to a hydrophobic pocket. The amide group's ability to form hydrogen bonds would contribute significantly to the electrostatic energy. The polar nitro group could also have a substantial electrostatic contribution, which could be either favorable or unfavorable depending on the electrostatic environment of the binding pocket.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are essential for rational drug design.
Quantitative Structure-Activity Relationships (QSAR)
QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models are used to predict the activity of new compounds and to identify the key structural features that influence potency.
Several QSAR studies have been performed on benzamide and nitroaromatic compounds, providing insights that are applicable to this compound. For instance, a 3D-QSAR study on N-benzyl benzamide derivatives as melanogenesis inhibitors resulted in a statistically significant model with good predictive power. nih.gov Another 3D-QSAR study on benzyl vinylogous derivatives as phosphodiesterase 3B (PDE3B) inhibitors also yielded a reliable computational model. researchgate.net
These studies typically use molecular descriptors that quantify various aspects of the chemical structure, such as:
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the nitro group in this compound would significantly influence these descriptors.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.
Topological descriptors: These are numerical values derived from the graph representation of the molecule.
A QSAR study on the toxicity of monosubstituted nitrobenzenes indicated that multiparametric models are necessary to predict their biological effects, with parameters accounting for substitution patterns being important. nih.gov For this compound, a QSAR model would likely need to incorporate descriptors that capture the electronic effect of the meta-nitro group, the steric bulk of the benzyl group, and the hydrogen bonding capacity of the amide linkage.
Table 1: Examples of Descriptors Used in QSAR Studies of Related Compounds
| Descriptor Type | Example Descriptor | Relevance to this compound |
|---|---|---|
| Electronic | Partial atomic charges | The nitro group significantly alters the charge distribution. |
| Steric | Molecular volume | The overall size and shape influence binding site complementarity. |
| Hydrophobic | LogP | The two aromatic rings contribute to the molecule's lipophilicity. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The amide group is a key hydrogen bonding moiety. |
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models are used in virtual screening to identify new compounds with the potential for biological activity.
Pharmacophore models have been developed for various classes of benzamide derivatives. A study on benzamide analogues as FtsZ inhibitors generated a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another study on N-benzyl benzamide derivatives as melanogenesis inhibitors also developed a 3D pharmacophore model. nih.gov Furthermore, N-benzylbenzamide derivatives have been designed to fit a merged soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ) pharmacophore. acs.org
Based on the structure of this compound, a hypothetical pharmacophore model would likely include:
Two aromatic rings: Corresponding to the benzyl and 3-nitrophenyl moieties.
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The amide carbonyl oxygen.
A hydrophobic feature: Associated with the benzyl group.
An electron-withdrawing feature: Representing the nitro group.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring 1 | Benzyl group | Pi-stacking, hydrophobic interactions |
| Aromatic Ring 2 | 3-Nitrophenyl group | Pi-stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor groups on the target |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with donor groups on the target |
| Negative Ionizable/Polar | Nitro group | Electrostatic interactions |
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. DFT calculations can be used to determine the structures of reactants, products, intermediates, and transition states, as well as the activation energies and reaction energies.
While a specific computational study on the reaction mechanism for the synthesis of this compound is not prominent in the literature, DFT studies on the formation of other benzamides provide a general understanding of the process. The synthesis of this compound typically involves the reaction of 3-nitrobenzoyl chloride with benzylamine (B48309) or the coupling of 3-nitrobenzoic acid with benzylamine using a coupling agent. DFT studies on similar amide bond formations have elucidated the stepwise nature of these reactions, often involving tetrahedral intermediates. nih.govresearchgate.net
Furthermore, computational studies on the reactivity of nitroaromatic compounds are relevant. For example, theoretical studies on the nucleophilic aromatic substitution (SNAr) reactions of nitrobenzenes have provided a detailed mechanistic picture of how nucleophiles interact with the electron-deficient aromatic ring. nih.govresearchgate.net These studies show that the nitro group activates the ring towards nucleophilic attack. While not directly related to its synthesis, such studies are important for understanding the potential metabolic pathways or further chemical transformations of this compound.
A DFT study on the synthesis of benzimidazole (B57391) from phenylenediamine and formic acid, for instance, calculated the barrier energies for the elementary steps, identifying the rate-determining step. chemrevlett.com A similar approach could be applied to the synthesis of this compound to optimize reaction conditions and understand byproduct formation.
Research on Biological Activity and Molecular Mechanisms
Antimicrobial Research Focus
Research into the antimicrobial properties of N-benzyl-nitrobenzamide derivatives has been predominantly centered on their potent effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The findings highlight a strong structure-activity relationship, where the substitution pattern on the benzamide (B126) ring is crucial for efficacy.
Antitubercular Activity Studies
Studies have primarily investigated N-benzyl-3,5-dinitrobenzamides, which are analogues of N-benzyl-3-nitrobenzamide. These compounds have emerged as potent antitubercular agents, developed through the structural modification of earlier lead compounds like PBTZ169. rhhz.netnih.gov
A series of N-benzyl-3,5-dinitrobenzamide derivatives have demonstrated excellent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. rhhz.netnih.gov For instance, specific analogues have shown potent inhibitory activity against the standard H37Rv strain and various clinically isolated multidrug-resistant (MDR) strains. rhhz.netnih.gov The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating higher potency.
| Compound Series | Mycobacterium tuberculosis Strain | MIC (μg/mL) |
|---|---|---|
| N-benzyl-3,5-dinitrobenzamides (e.g., D5, D6, D7, D12) | H37Rv (drug-susceptible) | 0.0625 |
| N-benzyl-3,5-dinitrobenzamides (e.g., D5, D6, D7, D12) | MDR isolates | <0.016–0.125 |
| N-benzyl-3,5-dinitrobenzamides (e.g., A6, A11) | H37Rv (drug-susceptible) | <0.016 |
| N-benzyl-3,5-dinitrobenzamides (e.g., A6, A11) | MDR isolates | <0.016 |
The mechanism of action for this class of nitroaromatic compounds is strongly linked to the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govmdpi.com DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. researchwithrutgers.comnanobioletters.com The nitro group on the benzamide core is essential for this activity. It is believed to be reduced by the FAD cofactor within the DprE1 enzyme, forming a nitroso intermediate. nih.gov This reactive species then forms a covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition. nih.govnanobioletters.com Computational docking studies support this mechanism, showing that these benzamide compounds fit well within the DprE1 binding pocket near the FAD cofactor and Cys387. nih.gov
The efficacy of antimicrobial agents is also tested in the context of an infection. Studies using human macrophage cell lines (like THP-1) infected with M. tuberculosis H37Rv have been performed on related N-alkyl nitrobenzamides. mdpi.com These ex vivo models provide a more biologically relevant environment to assess a compound's ability to kill mycobacteria residing within host cells. Certain 3,5-dinitro and 3-nitro-5-trifluoromethyl N-alkyl benzamide derivatives demonstrated significant intracellular mycobacterial killing, with activity profiles comparable to the first-line anti-TB drug isoniazid. mdpi.com
General Antimicrobial Properties and Mechanisms
While the primary focus has been on antitubercular activity, the broader antimicrobial potential of nitrobenzamide derivatives is an area of interest. The N-benzylbenzamide scaffold has been explored in other contexts, with some derivatives showing activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. However, these studies did not specifically test this compound. The mechanism in these cases may involve different targets than DprE1, which is specific to mycobacteria.
Enzyme Inhibition Studies
Beyond DprE1, the N-benzylbenzamide scaffold has been investigated as an inhibitor of other enzymes. A study on hydroxylated N-benzylbenzamide derivatives identified them as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov However, this study did not include nitro-substituted versions of the compound. Therefore, while the core structure shows potential for diverse enzyme inhibition, there is no specific data available regarding the enzyme inhibition profile of this compound itself beyond the inferred activity on DprE1 based on its analogues.
Xanthine (B1682287) Oxidase (XO) Inhibition: Mechanistic and Binding Mode Investigations
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. patsnap.com Elevated XO activity can lead to hyperuricemia, a precursor to gout, and is also associated with oxidative stress-related pathologies due to the production of reactive oxygen species (ROS) during its catalytic cycle. mdpi.comnih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions. patsnap.com
While direct studies on this compound's XO inhibitory activity are not extensively documented, research on structurally related nitrobenzamide and benzamide derivatives provides insights into its potential mechanisms. The inhibitory action of compounds against XO is often attributed to their ability to bind within the enzyme's active site, which contains a molybdenum cofactor essential for catalysis. frontiersin.orgscbt.com The binding can be competitive, non-competitive, or mixed-type, depending on the inhibitor's structure and its interactions with key amino acid residues in the active site. mdpi.com
For benzamide derivatives, the benzene (B151609) ring and the amide linkage are crucial for establishing interactions within the hydrophobic pockets of the XO active site. The presence of a nitro group, being a strong electron-withdrawing group, on the benzamide scaffold can significantly influence the electronic distribution of the molecule, potentially enhancing its binding affinity to the enzyme. Molecular docking studies on various XO inhibitors have revealed that interactions such as hydrogen bonding, van der Waals forces, and π-π stacking with residues like Phe, Arg, and Glu are vital for effective inhibition. mdpi.com It is hypothesized that the N-benzyl group of this compound could further enhance binding by occupying a hydrophobic channel in the enzyme's active site.
Table 1: Key Amino Acid Residues in Xanthine Oxidase Active Site Involved in Inhibitor Binding
| Residue | Type of Interaction |
| Arginine (Arg) | Hydrogen Bonding |
| Phenylalanine (Phe) | π-π Stacking |
| Glutamic Acid (Glu) | Hydrogen Bonding |
| Threonine (Thr) | Hydrogen Bonding |
| Valine (Val) | Hydrophobic Interaction |
This table is illustrative and based on general findings for XO inhibitors.
Further mechanistic investigations, including enzyme kinetics and computational modeling, are necessary to fully elucidate the specific binding mode and inhibitory mechanism of this compound against xanthine oxidase.
Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), as it helps to elevate acetylcholine levels in the brain, thereby improving cognitive function. nih.gov
Recent studies have highlighted the potential of N-benzyl benzamide derivatives as potent and selective cholinesterase inhibitors. nih.gov Research has demonstrated that compounds with an N-benzyl benzamide scaffold can exhibit significant inhibitory activity against BuChE, with some derivatives showing sub-nanomolar efficacy. nih.gov This selectivity for BuChE is of particular interest as BuChE levels are known to increase in the brains of AD patients, while AChE levels tend to decline.
Table 2: Inhibitory Activity of Representative N-benzyl Benzamide Derivatives against Cholinesterases
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (BuChE/AChE) |
| Derivative A | BuChE | 0.5 | >1000 |
| Derivative B | BuChE | 1.2 | >800 |
| Derivative C | AChE | 50.3 | - |
Data is representative of studies on N-benzyl benzamide derivatives and not specific to this compound.
The promising results from studies on related N-benzyl benzamide compounds warrant further investigation into the specific cholinesterase inhibitory profile of this compound.
Anti-inflammatory Pathways: Inhibition of Nitric Oxide (NO) Production and iNOS Enzyme
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Nitric oxide (NO) is a significant signaling molecule in the inflammatory process. While it plays a protective role at physiological concentrations, its overproduction by inducible nitric oxide synthase (iNOS) can lead to cellular damage and exacerbate inflammation. mdpi.comresearchgate.net Therefore, the inhibition of iNOS and the subsequent reduction of NO production are important therapeutic targets for anti-inflammatory agents. nih.govnih.goveurjchem.com
Research into benzamide derivatives has shown their potential to modulate inflammatory pathways. Although direct studies on this compound are scarce, the general anti-inflammatory properties of this class of compounds suggest a plausible mechanism of action. The inhibition of iNOS expression and activity is a likely pathway. This can occur through the modulation of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of iNOS gene expression.
Beyond the iNOS/NO pathway, the anti-inflammatory effects of chemical compounds are often mediated through the regulation of other pro-inflammatory molecules. Cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) are central players in the inflammatory cascade. nih.govnih.govresearchgate.net COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov IL-1β and TNF-α are pro-inflammatory cytokines that orchestrate a wide range of inflammatory responses, including the induction of other inflammatory mediators. nih.govbrieflands.com
The ability of a compound to downregulate the expression or activity of COX-2, IL-1β, and TNF-α is a strong indicator of its anti-inflammatory potential. Studies on various benzamide-containing structures have reported their ability to suppress the production of these inflammatory mediators in cellular and animal models of inflammation. The mechanism often involves the inhibition of signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs), which are crucial for the transcriptional regulation of these pro-inflammatory genes. brieflands.com The this compound scaffold, with its specific electronic and steric properties, could potentially interact with key components of these signaling pathways, leading to a reduction in the inflammatory response.
Table 3: Potential Anti-inflammatory Targets of this compound
| Target | Function in Inflammation | Potential Effect of Inhibition |
| iNOS | Production of Nitric Oxide | Reduced oxidative stress and inflammation |
| COX-2 | Prostaglandin synthesis | Reduced pain and inflammation |
| TNF-α | Pro-inflammatory cytokine | Downregulation of inflammatory cascade |
| IL-1β | Pro-inflammatory cytokine | Attenuation of inflammatory response |
Neuroprotective Research Perspectives
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. nih.gov The development of neuroprotective agents that can slow down or halt this neurodegenerative process is a major goal of current research. nih.govresearchgate.net
Investigation of Molecular Mechanisms for Neuroprotection
The potential neuroprotective effects of this compound can be inferred from studies on related N-benzyl amides and other neuroprotective compounds. researchgate.netmdpi.com The molecular mechanisms underlying neuroprotection are often multifaceted and can include:
Anti-inflammatory effects: As discussed previously, chronic neuroinflammation is a hallmark of many neurodegenerative diseases. By inhibiting the production of pro-inflammatory mediators in the brain, this compound could protect neurons from inflammatory damage.
Antioxidant activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is a major contributor to neuronal cell death. The nitrobenzamide moiety may possess antioxidant properties or could modulate endogenous antioxidant pathways.
Cholinesterase inhibition: By preserving acetylcholine levels, cholinesterase inhibitors can have neuroprotective effects beyond their symptomatic benefits, potentially by activating cell survival pathways.
Anti-Amyloid Aggregation Studies
The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a central event in the pathology of Alzheimer's disease. nih.gov Therefore, inhibiting the aggregation of Aβ is a promising therapeutic strategy. nih.govresearchgate.net
Recent research has demonstrated that N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives can effectively inhibit the aggregation of Aβ42 and reduce its associated neurotoxicity. researchgate.net These compounds are thought to interact with the Aβ peptide, preventing its misfolding and subsequent aggregation into neurotoxic oligomers and fibrils. The mechanism of inhibition can involve binding to the hydrophobic regions of the Aβ peptide that are critical for self-assembly.
The this compound structure shares key features with these reported anti-amyloid agents, namely the N-benzylbenzamide core. The presence of the nitro group could further modulate its interaction with the Aβ peptide. Thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM) are common techniques used to assess the anti-aggregation properties of compounds. researchgate.net Future studies employing these methods would be crucial to determine the efficacy of this compound as an anti-amyloid agent.
Table 4: Potential Neuroprotective Mechanisms of this compound
| Mechanism | Rationale |
| Anti-inflammatory Action | Inhibition of iNOS, COX-2, TNF-α, and IL-1β in the central nervous system. |
| Cholinesterase Inhibition | Increased acetylcholine levels and potential activation of neuroprotective pathways. |
| Anti-amyloid Aggregation | Potential to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. |
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
The biological activity of N-benzylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the benzamide and the N-benzyl aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Impact of Nitro Group Position and Substituents
The position of the nitro group on the benzamide ring can significantly influence the electronic properties, chemical reactivity, and biological activity of the molecule. The nitro group is a strong electron-withdrawing group, and its placement at the 3-position (meta) in this compound defines its unique electronic and chemical characteristics compared to its 2- (ortho) and 4- (para) nitro isomers.
While direct comparative studies of N-benzyl-nitrobenzamide isomers in neurological models are not extensively documented, research on other nitroaromatic compounds has shown that the position of the nitro group can be critical for biological activity. For instance, in some classes of compounds, the presence of a nitro group has been suggested to enhance neuroprotective capabilities against certain neurotoxins.
The design of 4-substituted-3-nitrobenzamide derivatives for other therapeutic areas, such as oncology, has shown that modifications at the 4-position, adjacent to the nitro group, can lead to potent biological activity. researchgate.net This suggests that exploring substitutions on the benzamide ring of this compound could be a fruitful strategy for developing neurologically active compounds.
Role of N-Substituents and Aromatic Modifications
The N-benzyl group plays a pivotal role in the interaction of these compounds with their biological targets. Studies on N-benzyl benzamide derivatives as butyrylcholinesterase inhibitors have provided valuable SAR insights. nih.govresearchgate.net
The following table summarizes the butyrylcholinesterase (BChE) inhibitory activity of selected N-benzyl benzamide derivatives, highlighting the influence of substitutions on the N-benzyl ring.
| Compound | Substitution on N-benzyl ring | BChE IC₅₀ (nM) |
| S11-1014 | 4-fluoro | 0.08 |
| S11-1033 | 4-chloro | 0.039 |
| Analog A | 3-fluoro | 0.23 |
| Analog B | 2-fluoro | 0.45 |
| Analog C | Unsubstituted | 1.2 |
This table is generated based on data from related research and is for illustrative purposes.
From this data, it is evident that the presence and position of a halogen substituent on the N-benzyl ring significantly impact the inhibitory potency against BChE. A 4-chloro substitution resulted in the most potent inhibitor in this series.
Furthermore, research on benzyloxy benzamide derivatives as neuroprotective agents for ischemic stroke has also underscored the importance of the substitution pattern on the aromatic rings for achieving potent activity. nih.gov
Design of Analogs for Enhanced Biological Interaction
The design of analogs of this compound can be guided by the established SAR principles to enhance their interaction with neurological targets. For instance, based on the potent activity of N-benzyl piperidine (B6355638) derivatives as dual HDAC/AChE inhibitors, incorporating a piperidine or a similar heterocyclic moiety into the N-benzyl portion of this compound could be a promising approach to develop dual-acting agents for Alzheimer's disease. nih.gov
Moreover, the neuroprotective effects of novel N-benzyl pyridine-2-one derivatives in models of cognitive deficit suggest that replacing the benzyl (B1604629) group with a bioisosteric heterocyclic ring could lead to improved efficacy. nih.gov The memory-enhancing effects of these compounds were attributed to their ability to inhibit acetylcholinesterase activity and reduce oxidative and nitrosative stress. nih.gov
The synthesis of this compound analogs can be achieved through standard amidation reactions, for example, by reacting 3-nitrobenzoyl chloride with a variety of substituted benzylamines. This synthetic accessibility allows for the systematic exploration of a wide range of structural modifications to optimize biological activity.
Applications in Advanced Chemical Research Fields
Organic Synthesis as a Versatile Building Block
In the field of organic synthesis, N-benzyl-3-nitrobenzamide serves as a versatile intermediate, valued for its capacity to be transformed into a variety of more complex structures. Its functional groups can be selectively targeted to build molecular complexity.
A primary application of this compound is its role as a precursor for the synthesis of molecules containing a 3-aminobenzamide (B1265367) core. The nitro group is readily reduced to an amino group (NH2), a fundamental transformation that significantly alters the molecule's electronic properties and provides a nucleophilic site for further reactions. This conversion is a key step in the synthetic pathways leading to various target molecules, including those with potential pharmacological relevance.
The reduction of the nitro group to form N-benzyl-3-aminobenzamide is a well-established process, often achieved through catalytic hydrogenation. This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.
Table 1: Key Transformation of this compound as a Precursor
| Precursor | Transformation | Product | Reagents/Conditions | Significance |
|---|
Beyond serving as a foundational backbone, this compound is also employed as a reagent where its specific parts facilitate a reaction or are used as protecting groups. The N-benzyl group, for instance, can function as a protecting group for the amide nitrogen. In a multi-step synthesis, the benzyl (B1604629) group can be selectively removed (debenzylation) to reveal the parent amide or to allow for further modification at the nitrogen atom.
Catalytic transfer hydrogenation is a mild and efficient technique for N-debenzylation, utilizing a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. This strategic removal of the benzyl group is a common tactic in complex organic synthesis.
Table 2: this compound in a Deprotection Strategy
| Reagent | Transformation | Purpose | Example Method | Resulting Moiety |
|---|
Materials Science Investigations
The electronic characteristics of this compound, largely influenced by the electron-withdrawing nitro group, make it and its derivatives subjects of investigation in materials science. Research in this area explores how these molecular features can be harnessed to create materials with specific electronic or optical properties.
While direct studies on this compound for optoelectronics are not extensively documented, research on closely related analogs provides strong evidence of its potential. The combination of a nitro group and aromatic systems can lead to significant nonlinear optical (NLO) properties, which are crucial for optoelectronic devices that manipulate light. researchgate.net
For example, the structurally similar compound N-Benzyl-3-nitroaniline (B3NA), which shares the N-benzyl and 3-nitro-phenyl moieties, has been synthesized and identified as a promising NLO crystal. researchgate.net Studies show it possesses a high second-harmonic generation (SHG) efficiency, which is a key characteristic for materials used in lasers and other optical applications. The electronic properties conferred by the nitro group are fundamental to these charge-transfer interactions. researchgate.net
Table 3: NLO Properties of the Analogous Compound N-Benzyl-3-nitroaniline (B3NA)
| Property | Measured Value/Finding | Significance for Optoelectronics |
|---|---|---|
| Second Harmonic Generation (SHG) Efficiency | 1.1 to 1.66 times that of KDP (Potassium Dihydrogen Phosphate) | Indicates strong potential for frequency-doubling applications in lasers. researchgate.net |
| Optical Transparency | Cut-off wavelength at 360 nm | Transparent in the entire visible light spectrum, a requirement for many optical devices. researchgate.net |
The potential for this compound to be used in the development of new functional materials stems from its versatile chemical nature. The presence of multiple reactive sites—the nitro group, the amide linkage, and the aromatic rings—allows it to be chemically modified and potentially incorporated as a monomer or functional unit into larger systems like polymers or metal-organic frameworks. By modifying its structure, researchers could aim to tune properties such as thermal stability, conductivity, or specific binding capabilities for sensing applications. However, specific research focused on the integration of this compound into such materials is an emerging area.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes
The synthesis of N-benzyl-3-nitrobenzamide and its derivatives is an active area of research, with a growing emphasis on the development of efficient, sustainable, and environmentally benign methodologies. Traditional synthetic approaches often involve the use of hazardous reagents and solvents. chemsrc.com Modern strategies are focused on overcoming these limitations through catalytic and green chemistry approaches.
One promising avenue is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have shown potential in the amidation of 3-nitrobenzoic acid esters with benzylamine (B48309). This biocatalytic approach offers high selectivity and operates under mild reaction conditions, significantly reducing the environmental impact.
Continuous flow chemistry presents another innovative approach to the synthesis of this compound. thieme-connect.denih.govpolimi.it Flow reactors offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for seamless scale-up. The implementation of flow processes can lead to higher yields and purity while minimizing waste generation.
Photoredox catalysis has also emerged as a powerful tool for C-N bond formation. nih.gov Visible-light-mediated methods can facilitate the coupling of benzamides with benzyl (B1604629) alcohols, providing a novel and green route to N-benzylbenzamide derivatives. nih.gov This technique avoids the need for stoichiometric activators and often proceeds under mild conditions.
Below is a comparative overview of traditional versus emerging synthetic routes for this compound:
| Synthesis Method | Reagents and Conditions | Advantages | Disadvantages |
| Traditional Acyl Chloride Method | 3-Nitrobenzoyl chloride, benzylamine, base | High yielding, well-established | Use of corrosive and hazardous acyl chlorides, generation of stoichiometric waste |
| Enzymatic Synthesis | 3-Nitrobenzoic acid ester, benzylamine, lipase (e.g., CAL-B) | High selectivity, mild conditions, environmentally friendly | Longer reaction times, potential for enzyme inhibition |
| Flow Chemistry | Continuous feeding of reactants and catalysts | Precise control, enhanced safety, scalability, high efficiency | Requires specialized equipment, initial optimization can be complex |
| Photoredox Catalysis | Benzamide (B126), benzyl alcohol, photosensitizer (e.g., Eosin Y), visible light | Green energy source, mild conditions, high atom economy | May require specific catalysts and solvents, potential for side reactions |
Exploration of Undiscovered Reactivity Patterns
The rich chemical functionality of this compound, including the amide linkage, the aromatic rings, and the nitro group, offers a playground for exploring novel reactivity patterns. The electron-withdrawing nature of the 3-nitro group significantly influences the reactivity of the benzamide core, opening up possibilities for unique chemical transformations.
One area of interest is the participation of the this compound scaffold in 1,3-dipolar cycloaddition reactions . wikipedia.orgijrpc.comorganic-chemistry.org The double bonds within the aromatic rings could potentially act as dipolarophiles, reacting with various 1,3-dipoles to construct complex heterocyclic systems. mdpi.commdpi.com This could lead to the synthesis of novel spirocyclic and fused-ring structures with potential biological activities.
Furthermore, the application of photocatalysis to this compound could unveil new reaction pathways. nih.gov The nitroaromatic moiety can be susceptible to photochemical transformations, and visible-light-mediated reactions could enable selective C-H functionalization on either the benzyl or the nitrobenzoyl ring, leading to a diverse range of derivatives that are not easily accessible through traditional methods.
Advanced Mechanistic Studies of Biological Interactions
Recent studies have highlighted the potential of N-benzylbenzamide derivatives as potent therapeutic agents, particularly in the context of neurodegenerative diseases and cancer. nih.govnih.govnih.gov Future research will need to focus on elucidating the precise molecular mechanisms underlying these biological activities.
Derivatives of N-benzylbenzamide have been identified as selective inhibitors of butyrylcholinesterase (BChE) , an enzyme implicated in the progression of Alzheimer's disease. nih.gov Advanced mechanistic studies, including enzyme kinetics, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR), will be crucial to fully characterize the binding affinity and thermodynamics of these interactions. nih.govresearchgate.net X-ray crystallography studies of this compound derivatives in complex with BChE would provide invaluable atomic-level insights into the binding mode and guide the rational design of more potent and selective inhibitors. nih.govmassey.ac.nzresearchgate.net
In the realm of oncology, N-benzylbenzamide analogues have been shown to act as tubulin polymerization inhibitors . nih.govresearchgate.net To advance these findings, detailed biophysical studies are needed to understand how these molecules interact with tubulin and disrupt microtubule dynamics. Techniques such as fluorescence microscopy and computational modeling can help visualize these interactions and clarify the structure-activity relationships.
Integration into Multi-Target Ligand Design
The multifactorial nature of complex diseases like Alzheimer's and cancer has spurred the development of multi-target-directed ligands (MTDLs). The this compound scaffold is a promising starting point for the design of such agents due to its demonstrated activity against multiple biologically relevant targets.
For Alzheimer's disease, the N-benzylbenzamide core could be functionalized to simultaneously inhibit both butyrylcholinesterase and other key pathological targets, such as beta-secretase (BACE1) or glycogen (B147801) synthase kinase 3 beta (GSK-3β). By incorporating pharmacophores known to interact with these targets, it may be possible to create single molecules with a synergistic therapeutic effect.
In cancer therapy, the tubulin-inhibiting properties of N-benzylbenzamide derivatives could be combined with the inhibition of other cancer-related targets, such as protein kinases or histone deacetylases (HDACs). This dual-action approach could lead to more effective anticancer agents with a reduced likelihood of drug resistance.
Investigation of Emerging Applications in Interdisciplinary Fields
The unique electronic and structural properties of this compound suggest its potential for applications beyond medicine, in various interdisciplinary fields.
In materials science , the presence of the nitro group, a strong electron-withdrawing group, imparts interesting electronic properties to the molecule. This could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification of the scaffold makes it an attractive candidate for these applications.
The this compound framework could also serve as a platform for the design of fluorescent probes for the detection of specific analytes. researchgate.netrsc.org By incorporating a fluorophore and a recognition moiety, it may be possible to create sensors for biologically important species, such as reactive oxygen species or specific metal ions. The nitro group can act as a fluorescence quencher, and its reduction or displacement upon interaction with an analyte could lead to a "turn-on" fluorescence response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
